C27H30BrNO2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
15-(4-bromophenyl)-4-pentyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30BrNO2/c1-2-3-4-6-17-13-14-29-25(18-9-11-20(28)12-10-18)22-8-5-7-21(22)24-16-19(27(30)31)15-23(17)26(24)29/h5,7,9-12,15-17,21-22,25H,2-4,6,8,13-14H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVLVYEJAZVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCN2C(C3CC=CC3C4=CC(=CC1=C42)C(=O)O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways of Steroidal Oxazine Derivatives
Stereoselective and Stereospecific Synthesis Approaches for 2′-(4-Bromophenyl)-3-methoxy-16β,17β-dihydro-4′H-nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene Fluoroborate (C27H30BrNO2)
The construction of the steroidal oxazine (B8389632) core, particularly fused at the 16β,17β positions of the estrane (B1239764) skeleton, necessitates highly stereoselective and stereospecific synthetic strategies. The target molecule, this compound, features a nih.govactascientific.comoxazino ring fused to the D-ring of the steroid. Research in this area often involves precursors with pre-defined stereochemistry at the C16 and C17 positions, which dictates the stereochemical outcome of the oxazine ring formation. For instance, the synthesis of related steroidal oxazines often starts from steroid derivatives that are functionalized at the 16 and 17 positions, such as oxetanes or epoxides researchgate.netcas.cz. The stereochemistry of the starting material directly influences the stereochemistry of the fused oxazine ring. Studies have demonstrated that the regioselectivity and stereoselectivity of the ring-forming reactions are crucial for obtaining the desired isomer, with methods like the Ritter reaction or Lewis acid-catalyzed cyclizations playing a key role cas.cz. The development of synthetic routes that control the relative stereochemistry at the fusion points and within the oxazine ring is paramount for accessing biologically active compounds u-szeged.hunih.govnih.gov.
Catalyst Development and Mechanistic Studies for Fused Oxazine Ring Formation
The formation of the fused oxazine ring in steroidal systems often relies on the judicious selection of catalysts and reagents to promote specific bond formations and cyclizations. A key synthetic pathway involves the reaction of oxetane-fused steroids with nitriles in the presence of Lewis acids, particularly tetrafluoroboric acid-diethyl ether complex (HBF4·OEt2) cas.cz. This reaction facilitates a ring-expansion process, converting the oxetane (B1205548) into the desired nih.govactascientific.comoxazine ring. The mechanism likely involves the activation of the oxetane by the Lewis acid, followed by nucleophilic attack of the nitrile nitrogen and subsequent cyclization. Other catalytic systems, such as gold(I) catalysts, have been employed for the synthesis of related benzo[d] nih.govactascientific.comoxazines via cycloisomerization of N-(2-alkynyl)aryl benzamides acs.org. Similarly, Lewis acids like Zn(OTf)2 have been utilized in the formation of 1,4-oxazines through intramolecular hydroamination organic-chemistry.org. Mechanistic investigations, often supported by computational studies (e.g., DFT), are essential for understanding reaction pathways, transition states, and optimizing catalyst performance for yield and selectivity mdpi.comnih.gov.
Optimization of Reaction Conditions for Yield and Selectivity of this compound Analogues
Achieving high yields and selectivity in the synthesis of complex molecules like this compound requires meticulous optimization of reaction conditions. For the synthesis of nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene derivatives, studies have reported good to excellent yields, often exceeding 90%, for the formation of the fused oxazine ring from oxetane precursors and various nitriles, including aryl nitriles cas.cz. Reaction parameters such as temperature, reaction time, solvent choice, and reagent stoichiometry are critical. For example, the reaction of 3-methoxy-16β,17β-dihydro-4′H-oxeto[3′,2′:16,17]estra-1,3,5(10)-triene with 4-bromobenzonitrile (B114466) in the presence of HBF4·OEt2 at room temperature for approximately 6 hours can yield the desired 2′-(4-Bromophenyl) derivative in high yield (e.g., 96%) cas.cz. The isolation and purification often involve standard techniques such as filtration and recrystallization from suitable solvent mixtures (e.g., CH2Cl2–diethyl ether) cas.cz.
Table 1: Representative Synthesis Conditions and Yields for Steroidal Oxazine Derivatives
| Precursor | Reagent/Catalyst | Reaction Conditions | Product Example | Yield (%) | Reference |
| 3-methoxy-16β,17β-dihydro-4′H-oxeto[3′,2′:16,17]estra-1,3,5(10)-triene | 4-Bromobenzonitrile, HBF4·OEt2 | Room temperature, 6 hours | 2′-(4-Bromophenyl)-3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene | 96 | cas.cz |
| 3-methoxy-16β,17β-dihydro-4′H-oxeto[3′,2′:16,17]estra-1,3,5(10)-triene | 4-Chlorobenzonitrile, HBF4·OEt2 | Room temperature, 6 hours | 2′-(4-Chlorophenyl)-3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene | 98 | cas.cz |
| N-(2-alkynyl)aryl benzamides | Cationic Gold(I) complexes | Room temperature or 30 °C | Substituted 4-benzyliden-2-aryl-4H-benzo[d] nih.govactascientific.comoxazines | Modest to excellent | acs.org |
| Steroid derivative (e.g., 3β-acetoxy-16β,17β-dihydro-4′H- oxeto[3′,2′:16,17]androst-5-ene) + Aliphatic/Aromatic Nitriles | HBF4·OEt2 | Room temperature | 3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene derivatives | High | cas.cz |
Computational Design and Prediction of Synthetic Routes for Steroidal Oxazine Derivatives
Computational chemistry plays an increasingly vital role in modern organic synthesis, aiding in the design of novel molecules and the prediction and optimization of synthetic routes. Techniques such as Density Functional Theory (DFT) are employed to study reaction mechanisms, predict transition states, and understand the electronic and steric factors influencing stereoselectivity and reactivity mdpi.comnih.gov. For steroidal oxazine synthesis, computational studies can help elucidate the favored pathways for ring closure, identify optimal catalysts, and predict the stereochemical outcome of reactions. Molecular docking studies, for instance, can be used to assess the binding affinities of synthesized compounds to biological targets, guiding structure-activity relationship (SAR) studies and the design of more potent analogues nih.gov. By modeling reaction intermediates and transition states, computational approaches can accelerate the discovery and optimization of synthetic strategies for complex steroidal heterocycles.
Compound List:
2′-(4-Bromophenyl)-3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene Fluoroborate (this compound)
Dehydroepiandrosterone acetate (B1210297)
Pregnenolone acetate
Estrone
3-methoxy-16β,17β-dihydro-4′H-oxeto[3′,2′:16,17]estra-1,3,5(10)-triene
3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene
2′-(4-Bromophenyl)-3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene
3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene fluoroborate (4a)
2′-(4-Chlorophenyl)-3-methoxy-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene (3g)
3-methoxy-16α,17α-dihydro-4′H-oxeto[3′,2′:16,17]estra-1,3,5(10)-triene
3-methoxy-2′-(4-nitrophenyl)-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene (3h)
3-methoxy-2′-(4-nitrophenyl)-16β,17β-dihydro-4′H- nih.govactascientific.comoxazino[5′,6′:16,17]estra-1,3,5(10)-triene fluoroborate (4h)
3-methoxy-2′-(4-methoxyphenyl)-16β,17β-dihydro-4′H- nih.govactascientific.com-oxazino[5′,6′:16,17]estra-1,3,5(10)-triene (3e)
16β-Aminomethyl-3-methoxyestra-1,3,5(10)-trien-17β-ol (5a)
3β-acetoxy-16β,17β-dihydro-4′H- oxeto[3′,2′:16,17]androst-5-ene
3β-hydroxy-4,5-epoxycholestan
5,6-epoxysteroids
16β,17β-epoxide
16α,17α-epoxide
14,15-epoxides
15β,16β-epoxide
17β-hydroxyestra-1,3,5(10)-trien-3-yl benzoate (B1203000)
Estrogen derivatives
Oxazin-estradiol-3,17-diol (6)
Oxazine-estradiol-3,17-diylbis-2-chloroacetate (8)
Chloro-acetic acid-estradiol ester (9)
3,17-bis-(tert-butyl-dimethyl-silanyloxy)-estradiol-1,2-diamine (10)
3,17-bis-(tert-butyl-dimethyl-silanyloxy)-estradiol-chloro-acetamide (11)
N-(2-alkynyl)aryl benzamides
4H-benzo[d] nih.govactascientific.comoxazines
2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govactascientific.comoxazines (S1–S11)
Glycosidase inhibitors
Carbohydrate mimetics
Aminosugar derivatives
Rare monosaccharides
Trichodermamides A and B
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoles
1-arylpiperazine
Carbazoles
C-3 tethered 2-oxo-benzo nih.govthieme-connect.comoxazines
6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE
(4R,12AS)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12A-hexahydro-7-methoxy-4-methyl-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-B] nih.govactascientific.comoxazine-9-carboxamide
Structural Elucidation and Conformational Analysis of C27h30brno2
Advanced Spectroscopic Characterization Techniques for C27H30BrNO2
Spectroscopic methods are indispensable for confirming the molecular structure, stereochemistry, and elemental composition of complex organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy has been instrumental in assigning specific proton signals to their respective positions in the molecule, thereby confirming its structure and stereochemistry.
The ¹H NMR spectrum of 2′-(4-Bromophenyl)-3-methoxy-16β,17β-dihydro-4′H- idrblab.netcas.czoxazino[5′,6′:16,17]estra-1,3,5(10)-triene (compound 3f) in CDCl₃ reveals characteristic signals that confirm the presence of the steroid skeleton, the fused oxazine (B8389632) ring, and the substituents. Key signals include the methyl group at C-18 (δ 0.84, s), the methoxy (B1213986) group (δ 3.78, s), and distinct signals for the protons within the steroid rings and the oxazine ring system, including the diastereotopic protons at C-16a (δ 3.03, dd and δ 3.89, dd) and the proton at C-17 (δ 4.09, d). The aromatic protons of the steroid A-ring and the 4-bromophenyl substituent also show characteristic chemical shifts and multiplicities, aiding in the complete structural assignment cas.cz.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Notes |
| H-18 | 0.84 | s | - | Methyl group on steroid backbone |
| H-6 | 2.86 | m | - | Methylene (B1212753) protons |
| Hax-16a | 3.03 | dd | J = 14.8, J′ = 10.7 | Axial proton at C-16a |
| OCH3 | 3.78 | s | - | Methoxy group |
| Heq-16a | 3.89 | dd | J = 14.8, J′ = 7.5 | Equatorial proton at C-16a |
| H-17 | 4.09 | d | J = 9.8 | Proton at C-17 |
| H-4 | 6.64 | d | J = 2.5 | Aromatic proton on steroid A-ring |
| H-2 | 6.72 | dd | J = 8.6, J′ = 2.5 | Aromatic proton on steroid A-ring |
| H-3′ & H-5′ | 7.51 | d | J = 8.6 | Protons on 4-bromophenyl ring |
| H-2′ & H-6′ | 7.83 | d | J = 8.6 | Protons on 4-bromophenyl ring |
Data obtained from reference cas.cz.
While ¹³C NMR data for this specific compound are not detailed in the provided search results, the characteristic shift of the heterocyclic methylene carbon in related compounds confirms the presence of the fused oxazine ring cas.cz. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are typically employed to establish complete structural assignments and stereochemical relationships in such complex molecules researchgate.netresearchgate.netyork.ac.uk.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular weight and, consequently, the molecular formula of a compound. While specific HRMS m/z values for this compound were not directly provided in the search results, elemental analysis serves as strong corroborating evidence for its molecular formula.
Table 2: Elemental Analysis for this compound
| Element | Calculated (%) | Found (%) cas.cz | Found (%) d-nb.info |
| Carbon (C) | 67.50 | 67.42 | 67.78 |
| Hydrogen (H) | 6.29 | 6.37 | 6.63 |
| Nitrogen (N) | 2.92 | 3.02 | 2.88 |
Data obtained from references cas.cz and d-nb.info.
HRMS would provide the precise mass of the molecular ion, allowing for unambiguous determination of the elemental composition by matching the experimental mass to theoretical masses of possible molecular formulas.
X-ray Crystallography of this compound and Related Analogues for Absolute Configuration Determination
X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and absolute configuration. While direct X-ray crystallographic data for this compound itself were not explicitly detailed in the provided snippets, X-ray analysis has been performed on related analogues cas.cz. This technique involves diffracting X-rays off a crystal of the compound, creating a diffraction pattern that can be analyzed to map the electron density and thus the positions of atoms within the crystal lattice pages.devtulane.edudomainex.co.ukbioscience.fi.
For molecules with chiral centers, such as steroid derivatives, X-ray crystallography is essential for establishing the absolute stereochemistry, which is critical for understanding biological activity. The ability of X-rays to interact with the ordered arrangement of atoms in a crystal lattice allows for the precise determination of atomic coordinates pages.devsaromics.com. When direct crystallization of the target compound is challenging, the study of structurally similar analogues can provide valuable insights into the general conformational preferences and stereochemical outcomes of the synthetic pathways involved cas.cz.
Conformational Preferences and Dynamics of the Fused Oxazine Ring in Steroidal Scaffolds
Steroidal scaffolds are characterized by multiple fused rings, typically cyclohexane (B81311) and cyclopentane (B165970) rings, which adopt specific puckered conformations (e.g., chair conformations) to minimize strain fiveable.melibretexts.orgmsu.edu. The fusion of a heterocyclic ring system, such as the idrblab.netcas.czoxazino ring in this compound, onto this rigid steroid framework introduces additional conformational considerations.
The fused idrblab.netcas.czoxazino ring system itself will exhibit preferred conformations, influenced by ring strain, torsional interactions, and steric effects. Conformational analysis of various oxazine ring systems has revealed that they can adopt different conformations, such as chair, boat, or twist-boat forms, depending on the substitution pattern and the presence of fused rings researchgate.netdoi.org. For steroid derivatives, the fusion of the oxazine ring at the C16-C17 positions of the steroid backbone restricts the conformational flexibility of both the steroid rings and the oxazine ring. This restricted flexibility can lead to specific preferred conformations that are stabilized by intramolecular interactions or crystal packing forces.
Theoretical Studies on Molecular Geometry and Electronic Structure of this compound
Theoretical studies, employing computational chemistry methods, play a significant role in predicting and understanding the molecular geometry, electronic structure, and conformational preferences of complex molecules. Techniques such as Density Functional Theory (DFT) are commonly used to calculate optimized molecular geometries, bond energies, charge distributions, and conformational energy landscapes.
The electronic structure of this compound, including the distribution of electron density and the nature of chemical bonds, can be elucidated through theoretical calculations. This information is crucial for predicting reactivity, spectroscopic properties, and potential intermolecular interactions. The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a fundamental basis for predicting molecular geometries based on electron pair repulsions around central atoms, guiding the understanding of the molecule's three-dimensional arrangement khanacademy.orgstudypug.compressbooks.pubsigmaaldrich.com. By combining experimental data with theoretical modeling, a comprehensive understanding of the molecular geometry and electronic properties of this compound can be achieved.
Preclinical Pharmacological Research and Molecular Target Interactions
In Vitro Receptor Binding and Ligand-Target Interaction Profiling
In vitro studies are fundamental in preclinical research to determine the binding characteristics of a compound to its molecular targets. amsbiopharma.com For steroidal oxazine (B8389632) derivatives, these studies are crucial for elucidating their mechanism of action and predicting their therapeutic potential.
Quantification of Binding Affinities (e.g., Ki values) and Selectivity of C27H30BrNO2 to Identified Receptors
The binding affinity of a ligand for its receptor is a critical determinant of its potency and is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd). scielo.brmalvernpanalytical.com A lower Ki or Kd value signifies a higher binding affinity. malvernpanalytical.com For steroidal oxazine derivatives, binding affinity studies have been conducted across various receptors to understand their selectivity profile.
While specific Ki values for this compound are not documented, the broader class of oxazine derivatives has been evaluated for its interaction with several receptors. The binding affinities are typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled ligand from its receptor is measured. nih.gov
Table 1: Representative Binding Affinities of Oxazine Derivatives to Various Receptors
| Receptor Target | Ligand Class | Binding Affinity (Ki/Kd) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Oxazine Derivatives | Varies (µM to nM range) | derpharmachemica.com |
| Acetylcholinesterase (AChE) | 1,2-Oxazine-based molecules | IC50 values in the low µM range | nih.gov |
| 5-Lipoxygenase (LOX) | 1,2-Oxazine-based molecules | IC50 values in the low µM range | nih.gov |
Note: This table represents generalized data for the broader class of oxazine derivatives and not specifically for this compound.
The selectivity of a compound for a specific receptor over others is a key factor in minimizing off-target effects. The ratio of Ki values for different receptors indicates the compound's selectivity. For instance, a high selectivity ratio for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects. derpharmachemica.com
Identification of Specific Molecular Targets and Ligand Binding Sites for Steroidal Oxazine Derivatives
The identification of specific molecular targets is a crucial step in understanding the pharmacological effects of a new chemical entity. For steroidal oxazine derivatives, a range of potential molecular targets has been identified through various preclinical studies. These targets are often involved in inflammatory pathways, neurotransmission, and cancer cell proliferation. nih.govumpr.ac.id
Molecular docking and computational modeling are frequently employed to predict the binding modes and identify the specific binding sites of ligands within their target proteins. nih.govnih.gov These studies suggest that the oxazine ring, along with the steroidal backbone, plays a critical role in the interaction with the receptor's active site. The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. physchemres.orgnih.gov
Key molecular targets identified for various oxazine derivatives include:
Enzymes: Cyclooxygenase (COX) enzymes, particularly COX-2, are significant targets for the anti-inflammatory effects of some oxazine derivatives. derpharmachemica.com Acetylcholinesterase (AChE) and 5-Lipoxygenase (LOX) have also been identified as targets for certain oxazine-based compounds, suggesting potential applications in neurodegenerative and inflammatory diseases. nih.gov
Receptors: The sigma-2 (σ2) receptor, which is overexpressed in various tumor cell lines, has been identified as a target for adamantane-based oxazine analogs, indicating their potential as anticancer agents. nih.gov
Cellular and Molecular Mechanisms of Action of this compound (Preclinical Focus)
Understanding the cellular and molecular mechanisms of action provides a deeper insight into how a compound exerts its pharmacological effects. cellmolbiol.org Preclinical studies on steroidal oxazine derivatives have begun to unravel the complex signaling pathways they modulate.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Ligand binding to a receptor initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. nih.gov Steroidal oxazine derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
For instance, the anti-inflammatory properties of some oxazine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins. derpharmachemica.com This is achieved by blocking the activity of COX enzymes, which are key in the arachidonic acid cascade. derpharmachemica.com
Furthermore, the activation of certain signaling pathways can be investigated using techniques such as Western blotting to measure the phosphorylation status of key signaling proteins. The modulation of pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response, is a common focus of investigation for novel anti-inflammatory compounds. nih.govmdpi.com
Enzyme Inhibition or Activation Studies by Steroidal Oxazine Derivatives
Enzyme inhibition is a common mechanism of action for many drugs. As mentioned, steroidal oxazine derivatives have been shown to inhibit key enzymes involved in disease processes.
Table 2: Enzyme Inhibition Profile of Representative Oxazine Derivatives
| Enzyme | Type of Inhibition | Biological Effect | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory | derpharmachemica.com |
| Acetylcholinesterase (AChE) | Inhibition | Potential for Alzheimer's disease treatment | nih.gov |
| 5-Lipoxygenase (LOX) | Inhibition | Anti-inflammatory | nih.gov |
| Human CMV Protease | Inhibition | Antiviral activity | ijrpr.com |
Note: This table provides a general overview for the broader class of oxazine derivatives.
These inhibition studies are typically conducted using in vitro enzyme assays, which measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Protein-Ligand Interaction Dynamics via Advanced Biophysical Techniques
Advanced biophysical techniques provide detailed insights into the dynamic nature of protein-ligand interactions. nih.govwhiterose.ac.uk Techniques such as X-ray crystallography can reveal the three-dimensional structure of the ligand-protein complex at an atomic level, providing a precise map of the binding site and the key interactions.
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. physchemres.org These simulations can provide a dynamic view of how a ligand binds to its target and the conformational changes that occur in both the protein and the ligand upon binding. whiterose.ac.ukamazonaws.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Other techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to measure the thermodynamics and kinetics of binding, respectively, providing a comprehensive picture of the protein-ligand interaction. malvernpanalytical.comnih.gov
Preclinical In Vitro and In Vivo Model Systems for Functional Assessment of this compound (excluding clinical human trials)
Preclinical studies are a critical phase in drug development, designed to evaluate the safety and efficacy of a new compound before it is tested in humans. This stage typically involves a combination of in vitro (laboratory-based) and in vivo (animal) studies.
Cell-Based Assays for Compound Activity and Specificity Assessment
Cell-based assays are fundamental tools in early-stage drug discovery. They are used to determine a compound's biological activity, mechanism of action, and potential toxicity in a controlled cellular environment. These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis (programmed cell death), and specific enzyme or receptor activity.
For a novel compound like this compound, a typical battery of cell-based assays would be employed to understand its pharmacological profile. The selection of cell lines would depend on the therapeutic area for which the compound is being investigated. For example, cancer cell lines would be used to assess anti-tumor activity, while neuronal cells would be utilized for neuropharmacological studies.
Table 1: Representative Cell-Based Assays in Preclinical Research
| Assay Type | Purpose | Example Measurement |
| Cytotoxicity/Viability Assays | To determine the concentration at which a compound becomes toxic to cells. | IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. |
| Proliferation Assays | To assess the effect of a compound on cell growth. | Measurement of DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay). |
| Apoptosis Assays | To determine if a compound induces programmed cell death. | Caspase activity assays, Annexin V staining. |
| Target Engagement Assays | To confirm that the compound interacts with its intended molecular target within the cell. | Cellular thermal shift assays (CETSA), reporter gene assays. |
| Specificity/Selectivity Assays | To evaluate whether the compound affects other targets besides the intended one. | Screening against a panel of related receptors or enzymes. |
Without specific research on this compound, it is not possible to provide data on its performance in these assays.
Application of Organoid Models in Preclinical Compound Research
Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the architecture and function of a specific organ. They represent a significant advancement over traditional two-dimensional (2D) cell cultures as they provide a more physiologically relevant model for studying disease and testing drug responses.
In the context of preclinical research for a compound such as this compound, organoid models could offer valuable insights into its efficacy and potential toxicity in a human-like tissue environment. For instance, patient-derived tumor organoids could be used to predict individual responses to an anti-cancer agent. Similarly, liver organoids could be employed to assess drug metabolism and potential hepatotoxicity.
Table 2: Potential Applications of Organoid Models for this compound Research
| Organoid Type | Research Application | Potential Endpoints |
| Tumor Organoids | Evaluation of anti-cancer efficacy and resistance mechanisms. | Reduction in organoid size, induction of apoptosis, biomarker expression. |
| Liver Organoids | Assessment of drug metabolism and hepatotoxicity. | Metabolite profiling, measurement of liver enzyme leakage (e.g., ALT, AST). |
| Intestinal Organoids | Study of drug absorption and gut toxicity. | Barrier function assays, cell viability within the organoid. |
| Brain Organoids | Investigation of neuropharmacological effects or neurotoxicity. | Neuronal activity measurements, assessment of neural development. |
The application of organoid technology to this compound remains hypothetical due to the lack of published studies.
Animal Models for Proof-of-Concept Studies in Relevant Biological Systems
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics (how the body processes the drug), and safety of a compound before human trials. The choice of animal model depends on the disease being studied and its ability to recapitulate key aspects of the human condition.
For a novel compound like this compound, proof-of-concept studies in relevant animal models would be a critical step. For example, if the compound is being developed as an anti-cancer agent, it would be tested in rodent models with induced or transplanted tumors. If it is intended for a neurological disorder, transgenic mouse models of that disease might be used.
Table 3: Examples of Animal Models in Preclinical Proof-of-Concept Studies
| Therapeutic Area | Animal Model Example | Key Assessments |
| Oncology | Xenograft models (human tumor cells implanted in immunocompromised mice). | Tumor growth inhibition, survival analysis, biomarker analysis in tumor tissue. |
| Neurology | Transgenic mouse models of Alzheimer's or Parkinson's disease. | Behavioral tests, histopathological analysis of brain tissue, measurement of disease-specific biomarkers. |
| Inflammatory Diseases | Collagen-induced arthritis model in mice. | Reduction in joint swelling and inflammation, histological assessment of joint damage. |
| Metabolic Diseases | Diet-induced obesity models in rodents. | Changes in body weight, glucose tolerance, lipid profiles. |
As no in vivo data for this compound has been reported, its effects in any animal model are unknown.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Principles and Methodologies of SAR Analysis for C27H30BrNO2 and Analogues
The primary goal of SAR analysis is to identify the key structural features of a molecule that are responsible for its biological effects. This is achieved by systematically modifying the molecular structure and observing the corresponding changes in biological activity.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a steroidal oxazine (B8389632) derivative like this compound, the key pharmacophoric features would likely include:
The Steroidal Backbone: This rigid scaffold provides a defined three-dimensional orientation of functional groups, which is crucial for specific interactions with a biological target. The A, B, C, and D rings of the steroid nucleus are fundamental structural motifs.
The Oxazine Ring: This heterocyclic moiety introduces nitrogen and oxygen atoms, which can act as hydrogen bond donors or acceptors, contributing to the binding affinity and selectivity. The position and substitution pattern of the oxazine ring on the steroidal framework are critical determinants of activity.
The Bromo-substituent: The presence of a bromine atom can significantly influence the compound's properties. It can alter the electronic distribution within the molecule, participate in halogen bonding, and affect its lipophilicity and metabolic stability. The position of the bromine atom on the aromatic or steroidal part of the molecule is a key variable in SAR studies.
Other Substituents: Any additional functional groups on the steroidal nucleus or the oxazine ring can modulate the compound's physicochemical properties and its interaction with the target.
Pharmacophore models can be generated using computational tools based on the structures of known active analogues. These models serve as valuable templates for the design of new compounds with potentially improved activity.
The biological activity of this compound and its analogues is governed by a combination of steric, electronic, and lipophilic factors. QSAR studies aim to quantify these relationships.
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Parameters such as molecular weight, volume, and surface area, as well as Taft's steric parameter (Es), are used to model how the bulkiness of certain groups can influence binding to a receptor. For instance, a bulky substituent at a specific position might enhance or hinder the interaction with a binding pocket.
Electronic Descriptors: These describe the distribution of electrons in a molecule and influence its ability to participate in electrostatic interactions, such as hydrogen bonding and dipole-dipole interactions. Hammett's electronic parameter (σ) is a classic descriptor for the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. The presence of the electronegative bromine and oxygen atoms, and the nitrogen atom in the oxazine ring, will significantly impact the electronic properties of this compound.
A hypothetical SAR study on a series of this compound analogues might yield data as presented in the interactive table below, illustrating the interplay of these descriptors.
| Analogue | Substitution at R1 | logP | Electronic Effect of R1 | Biological Activity (IC50, nM) |
| This compound | -Br | 5.8 | Electron-withdrawing | 50 |
| Analogue 1 | -Cl | 5.6 | Electron-withdrawing | 75 |
| Analogue 2 | -F | 5.3 | Electron-withdrawing | 120 |
| Analogue 3 | -CH3 | 5.9 | Electron-donating | 200 |
| Analogue 4 | -OCH3 | 5.7 | Electron-donating | 150 |
This table presents hypothetical data for illustrative purposes.
Advanced QSAR Modeling for Activity Prediction and Optimization of Steroidal Oxazine Derivatives
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. These models are invaluable for predicting the activity of untested compounds and for guiding the optimization of lead structures.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of structurally related compounds with accurately measured biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic, and lipophilic) are calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests are used to build the QSAR model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For a complex molecule like this compound, machine learning approaches are often superior to traditional statistical methods as they can handle large and complex datasets and capture non-linear relationships between descriptors and activity.
A typical QSAR equation derived from an MLR analysis might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * Es + 1.5 * σ + 2.1
This equation would suggest that biological activity increases with increasing lipophilicity and electron-withdrawing character of the substituents, while it decreases with increasing steric bulk.
Artificial intelligence (AI) and deep learning have revolutionized QSAR modeling, particularly for complex chemical structures like steroidal oxazines. Deep neural networks (DNNs) can learn intricate patterns from large datasets without the need for manual feature selection.
Key applications of AI and deep learning in this context include:
Predictive Modeling: DNNs can build highly accurate predictive models for various biological activities and ADMET properties.
De Novo Design: Generative AI models can design novel molecular structures with desired properties.
Image-based QSAR: Convolutional Neural Networks (CNNs) can use 2D or 3D images of molecules to predict their activity, capturing spatial information that is often missed by traditional descriptors.
The table below illustrates how different machine learning models might perform in predicting the biological activity of a set of steroidal oxazine derivatives.
| Model | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |
| Multiple Linear Regression | 0.75 | 0.68 | 0.72 |
| Support Vector Machine | 0.88 | 0.82 | 0.85 |
| Random Forest | 0.92 | 0.85 | 0.89 |
| Deep Neural Network | 0.95 | 0.90 | 0.93 |
This table presents hypothetical data for illustrative purposes.
Rational Design and Synthesis of Analogues for Comprehensive SAR Elucidation
The insights gained from SAR and QSAR studies guide the rational design and synthesis of new analogues with improved properties. The goal is to systematically explore the chemical space around the lead compound, this compound, to map out a comprehensive SAR landscape.
The synthetic strategy would focus on modifying specific parts of the molecule identified as important by the SAR and QSAR analyses. For example, if the bromine atom at a particular position is found to be crucial for activity, analogues with other halogens or bioisosteric replacements could be synthesized to probe the nature of the interaction. Similarly, modifications to the substitution pattern on the oxazine ring or the steroidal backbone would be systematically explored.
The design-synthesis-testing cycle is iterative. The biological data from newly synthesized analogues are fed back into the SAR and QSAR models, leading to more refined hypotheses and the design of the next generation of compounds. This iterative process is fundamental to lead optimization in drug discovery.
Targeted Modifications to the Steroid and Oxazine Moieties of this compound
Steroid Moiety Modifications:
The tetracyclic core of this compound is a primary target for structural alteration. Key modifications and their observed effects on activity are summarized below:
A-Ring Modifications: Introduction of double bonds or functional groups such as hydroxyl or keto groups in the A-ring can influence receptor binding affinity and metabolic stability. For instance, aromatization of the A-ring, a common feature in estrogens, could drastically alter the hormonal activity of the compound. nih.gov
Halogenation: The bromine atom on the steroid nucleus is a critical determinant of the compound's activity. The position and nature of the halogen can significantly impact potency. jddonline.com In many corticosteroids, halogenation at specific positions, such as 9α, enhances anti-inflammatory activity. jddonline.com The specific placement of the bromine atom in this compound is therefore a key factor in its biological profile. Studies on other halogenated steroids have shown that 7α-halogen substitution can also modulate anti-inflammatory potency. nih.gov
Substitution at C-17: The side chain at the C-17 position of the steroid nucleus is crucial for activity. Alterations to this side chain, such as changing its length or introducing different functional groups, can fine-tune the compound's interaction with its biological target. uomustansiriyah.edu.iq
Oxazine Moiety Modifications:
The oxazine ring, a six-membered heterocycle containing nitrogen and oxygen, is another key area for synthetic modification. ijpsr.infoijrpr.comijnc.ir The electronic and steric properties of this ring can be altered to improve the compound's pharmacological properties.
Substituents on the Oxazine Ring: The introduction of various substituents on the oxazine ring can impact the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which can affect its biological activity.
The following table summarizes key targeted modifications and their general impact on the activity of steroidal compounds, which can be extrapolated to this compound:
| Modification Site | Type of Modification | General Impact on Activity |
| Steroid A-Ring | Aromatization | Alters hormonal activity profile |
| Steroid Nucleus | Halogenation (e.g., Bromination) | Can enhance potency and influence selectivity |
| Steroid C-17 | Side chain alteration | Modulates receptor binding and pharmacokinetics |
| Oxazine Ring | Introduction of polar substituents | Can improve solubility and bioavailability |
| Oxazine Ring | Alteration of fusion geometry | Affects molecular conformation and receptor fit |
Synthesis and Evaluation of Derivatives with Modulated Activity Profiles
Building upon the insights from SAR studies, a series of derivatives of this compound are synthesized to achieve modulated activity profiles. The goal is to develop analogs with enhanced potency, improved selectivity, or a more favorable pharmacokinetic profile. The synthesis of such derivatives often involves multi-step chemical reactions to introduce the desired modifications. nih.govorientjchem.org
Synthesis of Key Derivatives:
The synthesis of novel derivatives typically starts with a suitable steroidal precursor. For example, to investigate the role of the bromine atom, derivatives with other halogens (e.g., chlorine or fluorine) or no halogen at that position would be synthesized. Similarly, to probe the importance of the oxazine ring, analogs with different heterocyclic systems could be prepared.
Evaluation of Activity Profiles:
The newly synthesized derivatives are then subjected to a battery of in vitro and in vivo assays to determine their biological activity. This allows for a direct comparison with the parent compound, this compound, and helps to establish a clearer understanding of the SAR.
A hypothetical QSAR study for a series of this compound derivatives might involve correlating biological activity with various physicochemical descriptors. These descriptors can include:
Electronic Parameters: Such as Hammett constants (σ) of substituents, which quantify their electron-donating or electron-withdrawing nature.
Steric Parameters: Like Taft steric parameters (Es) or molar refractivity (MR), which describe the size and shape of substituents.
Hydrophobicity Parameters: Such as the partition coefficient (log P), which measures the lipophilicity of the molecule.
A simplified, hypothetical QSAR model for a series of this compound analogs could be represented by an equation like:
log(1/C) = k1(log P) - k2(Es)^2 + k3(σ) + constant
Where C is the concentration of the compound required to produce a specific biological effect, and k1, k2, and k3 are coefficients determined by regression analysis. Such models help in predicting the activity of yet-to-be-synthesized compounds, thereby guiding further drug design efforts. kg.ac.rs
The table below presents hypothetical data for a series of this compound derivatives, illustrating how modifications could modulate activity.
| Compound | Modification | log P | Biological Activity (IC50, nM) |
| This compound | Parent Compound | 4.5 | 10 |
| Derivative 1 | Replace Br with Cl | 4.3 | 15 |
| Derivative 2 | Replace Br with F | 4.1 | 25 |
| Derivative 3 | Add methyl group to oxazine | 5.0 | 8 |
| Derivative 4 | Add hydroxyl group to oxazine | 4.2 | 12 |
These data suggest that the nature of the halogen at a specific position is important for activity, with bromine being optimal in this hypothetical series. Furthermore, increasing the lipophilicity with a methyl group on the oxazine ring appears to enhance potency. Such findings are invaluable for the rational design of new, more effective therapeutic agents based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Investigations of C27h30brno2
Molecular Docking Simulations for Ligand-Target Interaction Predictions of C27H30BrNO2
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely employed in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy.
In the context of this compound, molecular docking simulations can be utilized to identify potential biological targets by screening it against a library of protein structures. For hypothetical targets such as various enzymes or receptors, docking studies can predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and elucidate the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
|---|---|---|---|---|
| Estrogen Receptor Alpha | 1A52 | -9.8 | Arg394, Glu353, His524 | Hydrogen Bond, Hydrophobic |
| Progesterone Receptor | 1A28 | -10.2 | Arg766, Gln725, Cys891 | Hydrogen Bond, Pi-Alkyl |
| Androgen Receptor | 2AM9 | -9.5 | Gln711, Arg752, Thr877 | Hydrogen Bond, Halogen Bond |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations of this compound-Biological Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the flexibility of both the ligand and the target protein, as well as the stability of their complex. youtube.comyoutube.com
Once a promising binding pose is identified through molecular docking, MD simulations can be employed to refine this pose and explore the conformational landscape of this compound within the binding pocket. These simulations can reveal how the ligand adapts its shape to fit optimally within the active site and can identify the most stable binding conformations.
Furthermore, analysis of the MD trajectory can provide detailed information about the binding pocket itself, such as its volume, shape, and the specific amino acid residues that are crucial for ligand recognition and binding. This information is invaluable for understanding the structural basis of molecular recognition.
Table 2: Hypothetical Conformational Analysis of this compound in the Estrogen Receptor Alpha Binding Pocket from a 100 ns MD Simulation
| Parameter | Average Value | Standard Deviation | Key Observations |
|---|---|---|---|
| Ligand RMSD (Å) | 1.2 | 0.3 | Stable binding pose with minor fluctuations |
| Binding Pocket Volume (ų) | 450 | 25 | Minor changes in pocket volume, indicating a stable binding site |
| Number of H-Bonds | 3 | 1 | Consistent hydrogen bonding with key residues |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The binding of a ligand can induce conformational changes in the target protein, which are often essential for its biological function. MD simulations can capture these dynamic changes, providing a deeper understanding of the mechanism of action. By comparing simulations of the protein with and without the bound ligand, it is possible to identify regions of the protein that undergo significant structural rearrangements upon ligand binding.
A common metric used to quantify these changes is the root-mean-square deviation (RMSD) of the protein's backbone atoms over the course of the simulation. Significant deviations in specific domains of the protein can indicate ligand-induced conformational shifts.
Table 3: Hypothetical Root-Mean-Square Deviation (RMSD) Analysis of Target Proteins Upon Binding of this compound
| Target Protein | Average RMSD of Apo Protein (Å) | Average RMSD of Complex (Å) | Key Conformational Changes Observed |
|---|---|---|---|
| Estrogen Receptor Alpha | 1.5 | 2.1 | Movement of Helix 12, indicative of agonistic activity |
| Progesterone Receptor | 1.8 | 1.9 | Minor fluctuations, suggesting stabilization of the active conformation |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.govyoutube.com Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that are not accessible through classical molecular mechanics methods. researchgate.net
For this compound, quantum chemical calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interactions with other molecules.
Table 4: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
De Novo Design Approaches for Novel Steroidal Oxazine (B8389632) Derivatives Based on Computational Insights
The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be integrated into a de novo drug design strategy. This approach involves the design of novel molecules from scratch, guided by the structural and chemical information obtained from computational studies.
Based on the interaction patterns observed for this compound, new steroidal oxazine derivatives can be designed with the aim of improving binding affinity, selectivity, or pharmacokinetic properties. For instance, if a specific hydrogen bond is found to be crucial for binding, new analogs can be designed to strengthen this interaction. Similarly, if the MD simulations reveal a flexible region in the binding pocket, modifications to the ligand can be made to better occupy this space. Computational tools can then be used to predict the properties of these newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for experimental validation.
Preclinical Pharmacokinetics and Metabolism Research
Absorption, Distribution, and Elimination Studies of C27H30BrNO2 in Preclinical Models
Preclinical studies on the absorption, distribution, and elimination of a compound like this compound would typically be conducted in various animal models to understand its behavior in a biological system. compbio.com These studies are essential to establish the pharmacokinetic profile of a new chemical entity before it can be considered for further development. mdpi.com
Absorption: Following administration, the rate and extent of absorption are critical parameters. For orally administered compounds, factors such as solubility, permeability, and stability in the gastrointestinal tract influence bioavailability. nih.gov Preclinical models, often utilizing rats or mice, help determine the maximum plasma concentration (Cmax) and the time to reach it (Tmax). mdpi.com
Distribution: Once absorbed, a compound is distributed throughout the body. The volume of distribution (Vd) is a key parameter that provides insight into the extent of tissue uptake. nih.govresearchgate.net A high Vd suggests that the compound is widely distributed in tissues, whereas a low Vd indicates it primarily remains in the bloodstream. Plasma protein binding is another critical factor, as only the unbound fraction of a drug is typically pharmacologically active and available for metabolism and excretion. nih.govresearchgate.net
Elimination: The elimination of a compound from the body occurs through metabolism and excretion. The elimination half-life (t1/2) and clearance (CL) are determined to understand how long the compound remains in the body. nih.govresearchgate.net These parameters are vital for designing dosing regimens in subsequent studies. mdpi.com
A representative summary of pharmacokinetic parameters that would be determined in preclinical studies for a compound like this compound is presented in the interactive table below.
| Parameter | Description | Typical Preclinical Species |
| Cmax | Maximum plasma concentration | Rat, Mouse, Dog, Monkey |
| Tmax | Time to reach Cmax | Rat, Mouse, Dog, Monkey |
| AUC | Area under the plasma concentration-time curve | Rat, Mouse, Dog, Monkey |
| t1/2 | Elimination half-life | Rat, Mouse, Dog, Monkey |
| CL | Clearance | Rat, Mouse, Dog, Monkey |
| Vd | Volume of distribution | Rat, Mouse, Dog, Monkey |
| F (%) | Bioavailability | Rat, Mouse, Dog, Monkey |
In Vitro and In Vivo Metabolism of this compound in Preclinical Systems
Metabolism studies are conducted to understand how the body chemically modifies a compound. These investigations are performed using both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) systems. nih.govnih.gov
The primary goal of metabolism studies is to identify and characterize the major metabolites of a compound. nih.gov This is crucial as metabolites can have their own pharmacological activity or toxicity. nih.gov In preclinical studies, radiolabeled versions of the compound are often used to trace its metabolic fate. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are then employed to separate and identify the structures of the metabolites from biological samples such as urine, feces, and plasma. nih.govnih.gov
For a steroidal oxazine (B8389632) derivative like this compound, metabolic transformations could involve modifications to the steroid core or the oxazine ring. Common metabolic reactions include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). mdpi.com
The cytochrome P450 (CYP) family of enzymes is a major player in the metabolism of many drugs and other foreign compounds (xenobiotics). mdpi.comnih.gov These enzymes are primarily found in the liver and are responsible for catalyzing the oxidative biotransformation of a wide array of substances. mdpi.commdpi.com
To determine the specific CYP isoforms involved in the metabolism of this compound, in vitro studies are conducted using human liver microsomes or recombinant human CYP enzymes. nih.govnuvisan.com By incubating the compound with individual CYP isoforms, researchers can identify which enzymes are responsible for its metabolism. mdpi.com This information is critical for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolic enzymes, leading to altered drug levels and potential toxicity. nih.govnih.gov The major CYP enzymes involved in drug metabolism in humans belong to the CYP1, CYP2, and CYP3 families. mdpi.com
The table below illustrates the primary human cytochrome P450 isoforms involved in drug metabolism.
| CYP Isoform | Relative Abundance in Liver (%) | Key Substrates |
| CYP3A4/5 | ~30-40% | Wide range of drugs |
| CYP2D6 | ~2% | Antidepressants, antipsychotics, beta-blockers |
| CYP2C9 | ~20% | NSAIDs, warfarin |
| CYP2C19 | ~2% | Proton pump inhibitors, clopidogrel |
| CYP1A2 | ~13% | Caffeine, theophylline |
Theoretical Prediction of Metabolic Pathways and Stability of Steroidal Oxazine Derivatives
In silico tools and computational models can be used to predict the metabolic fate of new compounds like this compound. researchgate.net These theoretical predictions can help to prioritize which metabolites to look for in experimental studies and to anticipate potential metabolic liabilities of a drug candidate early in the discovery process.
For steroidal oxazine derivatives, theoretical models would analyze the chemical structure to identify sites that are most susceptible to metabolic attack by enzymes like cytochrome P450s. researchgate.net Factors such as the reactivity of different chemical bonds and the accessibility of various parts of the molecule to the active site of metabolic enzymes are considered.
Computational methods can also predict the stability of the compound and its derivatives. For instance, the thermal stability and decomposition pathways of oxazine-containing compounds can be theoretically investigated. researchgate.net These predictions, while not a substitute for experimental data, provide valuable guidance for the design of new compounds with improved metabolic stability and pharmacokinetic properties. mdpi.com
Emerging Research Directions and Future Perspectives for Steroidal Oxazine Derivatives
Integration of Omics Technologies in Preclinical Research on C27H30BrNO2
The preclinical evaluation of novel compounds like this compound can be significantly enhanced through the integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics nih.govnih.govcrownbio.comous-research.no. These high-throughput approaches provide a comprehensive molecular profile of cellular responses to a compound, enabling the identification of novel therapeutic targets and the elucidation of complex mechanisms of action. For this compound, omics analyses could reveal its impact on specific gene expression patterns, protein interactions, or metabolic pathways, thereby offering insights into its potential efficacy and identifying biomarkers for its therapeutic response nih.govutah.edu. Such data is crucial for accelerating drug discovery, particularly in oncology and other complex diseases where precise target identification is paramount crownbio.com. While specific omics data for this compound is not yet widely published, its steroidal oxazine (B8389632) scaffold suggests potential interactions with hormone-related pathways or enzymes involved in cell signaling, which could be effectively interrogated using these advanced techniques researchgate.netbeilstein-journals.orguc.pt.
Exploration of Advanced Delivery Systems for this compound and Related Compounds
The efficacy of steroidal compounds can be significantly influenced by their delivery mechanisms. Conventional delivery methods may suffer from poor bioavailability or off-target effects nih.gov. Therefore, exploring advanced drug delivery systems for this compound holds considerable promise. Nanoparticle-based formulations, liposomal encapsulation, or targeted delivery strategies could improve the compound's solubility, stability, and cellular uptake, leading to enhanced therapeutic outcomes and reduced systemic toxicity nih.govnih.gov. For instance, conjugating this compound to biocompatible polymers or incorporating it into micelles could facilitate its targeted delivery to specific tissues or cells, optimizing its therapeutic potential while minimizing exposure to healthy tissues. The development of such systems is a critical step in translating promising preclinical candidates into viable therapeutic agents.
Application of this compound as a Chemical Probe in Fundamental Biological Investigations
Chemical probes are indispensable tools in modern drug discovery and biological research, enabling the precise interrogation of molecular targets and pathways researchgate.netthermofisher.comcaymanchem.com. A well-characterized chemical probe exhibits high potency and selectivity towards a specific biological target, allowing researchers to study its function and validate its role in disease pathogenesis. This compound, with its unique steroidal oxazine structure, could potentially be developed or utilized as a chemical probe. Its ability to interact with specific biological targets, possibly related to steroid hormone receptors or enzymes involved in heterocyclic metabolism, could be leveraged to study fundamental biological processes or to validate novel drug targets within the steroidal oxazine class researchgate.netbeilstein-journals.orguc.pt. By modifying this compound with reporter tags or affinity labels, researchers could enable activity-based protein profiling or target identification studies, providing critical insights into its mechanism of action and potential therapeutic applications researchgate.netnih.govnih.gov.
Challenges and Opportunities in the Academic Research and Development of New Steroidal Heterocycles
The academic research and development of novel steroidal heterocycles, including compounds like this compound, present both significant challenges and compelling opportunities. A primary challenge lies in the complex multi-step synthesis often required to construct these intricate molecular architectures, demanding sophisticated synthetic strategies and purification techniques beilstein-journals.orgcas.cz. Furthermore, understanding and optimizing the structure-activity relationships (SAR) for biological efficacy, selectivity, and pharmacokinetic properties requires extensive screening and iterative chemical modifications beilstein-journals.orgopenmedicinalchemistryjournal.com.
Despite these challenges, the opportunities are substantial. Steroidal heterocycles are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, making them attractive candidates for drug development researchgate.netbeilstein-journals.orguc.pt. The inherent versatility of the steroid scaffold allows for extensive structural modifications, providing a rich platform for designing compounds with improved potency, selectivity, and reduced toxicity. The exploration of novel synthetic routes, the application of advanced analytical techniques, and the integration of computational drug design methods offer pathways to overcome synthetic hurdles and accelerate the discovery of next-generation steroidal therapeutics. Furthermore, the development of targeted delivery systems and the use of chemical probes can significantly enhance the translational potential of these compounds.
Compound Name Table
| Chemical Name | Formula |
| 6-Bromo-3',5'-di-tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one | This compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for C27H30BrNO2, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors and intermediates. Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their impact on yield and purity. Monitor reactions via TLC/HPLC and characterize products using H/C NMR and high-resolution mass spectrometry (HRMS). Compare yields across conditions using ANOVA to identify statistically significant optima .
- Data Example :
| Condition | Temp (°C) | Solvent | Catalyst (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 25 | DCM | 5 | 62 | 95 |
| 2 | 40 | THF | 10 | 78 | 98 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Prioritize H/C NMR for structural elucidation, focusing on coupling constants (e.g., vicinal ) and Br isotope patterns in mass spectra. Use FT-IR to confirm functional groups (e.g., C-Br stretching at ~550 cm). Validate purity via HPLC with a C18 column and UV detection. Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document all experimental parameters (e.g., stirring speed, drying time) and instrument calibration details. Use internal standards (e.g., tetramethylsilane for NMR) and replicate experiments (n ≥ 3) to assess variability. Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .
Advanced Research Questions
Q. How should conflicting data between X-ray crystallography and computational modeling of this compound’s molecular geometry be resolved?
- Methodological Answer : Perform multipole refinement of crystallographic data to account for electron density distortions. Compare computed (DFT-optimized) bond lengths/angles with experimental values, considering thermal motion and crystal packing effects. Use statistical tools (e.g., RMSD analysis) to quantify discrepancies. If unresolved, conduct variable-temperature XRD or solid-state NMR to probe dynamic effects .
Q. What interdisciplinary strategies are effective for elucidating the reaction mechanisms of this compound under photochemical vs. thermal conditions?
- Methodological Answer : Employ transient absorption spectroscopy to track short-lived intermediates in photochemical pathways. For thermal reactions, use isotopic labeling (e.g., C at reactive sites) and kinetic isotope effects (KIE) to identify rate-determining steps. Combine experimental data with computational studies (e.g., transition state modeling via QM/MM) to map free energy surfaces .
Q. How can researchers address contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive/negative controls. Perform dose-response curves (IC/EC) with error bars from triplicate runs. Use meta-analysis frameworks to reconcile discrepancies, considering variables like membrane permeability or metabolic stability in specific cell models .
Q. What advanced statistical methods are suitable for analyzing structure-activity relationship (SAR) data in this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity. Use machine learning (e.g., random forests) to identify non-linear relationships. Validate models via k-fold cross-validation and external test sets .
Methodological Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions are actionable and impactful .
- Data Presentation : Place raw data in appendices and highlight processed results (e.g., kinetic plots, dose-response curves) in the main text. Use tables/figures only if they directly address the research question .
- Literature Review : Prioritize primary sources for synthesis protocols and characterization data. Avoid over-reliance on review articles for experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
